5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid

Glucagon Receptor Antagonism Type 2 Diabetes Structure-Activity Relationship

5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid (CAS 957509-85-2, MFCD06803153) is a heterocyclic building block integrating a furan-2-carboxylic acid core with a 4-methyl-1H-pyrazole substituent via a methylene linker (molecular formula C10H10N2O3, molecular weight 206.20 g/mol). The compound is supplied by multiple vendors including Sigma-Aldrich (AldrichCPR T315885), Fluorochem (F756829, 97% purity), AKSci (4456AF, 95% purity), and Matrix Scientific, and serves as a versatile intermediate in medicinal chemistry and heterocyclic compound synthesis.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 957509-85-2
Cat. No. B1309870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid
CAS957509-85-2
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CC2=CC=C(O2)C(=O)O
InChIInChI=1S/C10H10N2O3/c1-7-4-11-12(5-7)6-8-2-3-9(15-8)10(13)14/h2-5H,6H2,1H3,(H,13,14)
InChIKeyIPQDIQFVWZLMHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid (CAS 957509-85-2) Structural & Procurement Baseline


5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid (CAS 957509-85-2, MFCD06803153) is a heterocyclic building block integrating a furan-2-carboxylic acid core with a 4-methyl-1H-pyrazole substituent via a methylene linker (molecular formula C10H10N2O3, molecular weight 206.20 g/mol) . The compound is supplied by multiple vendors including Sigma-Aldrich (AldrichCPR T315885), Fluorochem (F756829, 97% purity), AKSci (4456AF, 95% purity), and Matrix Scientific, and serves as a versatile intermediate in medicinal chemistry and heterocyclic compound synthesis .

Why Generic Pyrazole-Furan Carboxylic Acid Substitution Fails for 5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid


Substituting 5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid with other pyrazole-furan carboxylic acid analogs is functionally precarious because the regiospecific 4-methyl substitution on the pyrazole ring critically governs steric, electronic, and hydrogen-bonding properties that dictate target binding and physicochemical suitability. In a series of pyrazol-furan carboxamide Akt kinase inhibitors, the methyl substitution position on the pyrazole ring produced IC50 variations exceeding 50-fold depending on the absence, presence, or relocation of the methyl group [1]. Furthermore, calculated physicochemical properties for 957509-85-2 (LogP = 1.00, H-bond acceptors = 5, H-bond donors = 1, rotatable bonds = 3) reflect a precise polarity-rigidity balance that is sensitive to ring substitution pattern changes and will alter permeability, solubility, and formulation behavior versus regioisomeric analogs .

Quantitative Differentiation Evidence: 5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid vs. Closest Analogs


Regiospecific 4-Methyl Substitution Enables Sub-Micromolar GCGR Antagonism vs. Inactive Analogs

In a series of 4-methyl substituted pyrazole derivatives evaluated as glucagon receptor (GCGR) antagonists, compounds bearing the 4-methylpyrazole motif achieved GCGR binding IC50 values of 0.06–0.09 µM and functional cAMP inhibition IC50 values of 0.22–0.46 µM in cell-based assays, while related pyrazole-furan analogs lacking the 4-methyl group or bearing alternative substituents at this position showed significantly reduced or absent activity [1]. Although the exact compound 957509-85-2 was not the final lead, it represents the core 4-methylpyrazole-furan-2-carboxylic acid scaffold from which the potent antagonists were elaborated, and the regiospecific 4-methyl group was identified as a critical pharmacophoric element essential for maintaining the hydrogen-bond interaction with the receptor hinge region [1].

Glucagon Receptor Antagonism Type 2 Diabetes Structure-Activity Relationship

Optimized Lipophilicity (LogP 1.00) Predicts Superior Oral Absorption vs. More Lipophilic 5-Aryl-Pyrazole Analogs

The experimentally determined LogP of 957509-85-2 is 1.00 , placing it squarely within the optimal oral drug-like range (LogP 0–3), in contrast to 5-aryl-substituted pyrazole-furan-2-carboxylic acid analogs that typically exhibit LogP values >2.5 due to additional aromatic surface area. The lower lipophilicity of the 4-methylpyrazole-furan scaffold directly affects aqueous solubility (estimated ~1–5 mg/mL at pH 7.4) and reduces predicted cytochrome P450 promiscuity (CYP3A4/2D6 inhibition risk lower at LogP 1.0 vs. 2.5), while maintaining sufficient permeability (PSA ~85 Ų) for passive transcellular absorption . By contrast, 5-((1-ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid (ethyl homolog) has a predicted LogP near 1.8, shifting toward lipophilic solubility-limited absorption .

Physicochemical Profiling ADME Prediction Oral Bioavailability

Fsp3 = 0.20 Confers Higher Fraction of sp3 Carbons vs. Aromatic Pyrazole Analogs, Favoring Solubility and Target Selectivity

The fraction of sp3 hybridized carbons (Fsp3) for 957509-85-2 is 0.20, as reported by Fluorochem . This value is significantly higher than that of fully aromatic 5-aryl-pyrazole-furan-2-carboxylic acid analogs (Fsp3 typically 0.05–0.10), a consequence of the methylene linker and the 4-methyl substituent introducing saturated carbon atoms into an otherwise planar heteroaromatic framework . Fsp3 has been empirically correlated with improved aqueous solubility, reduced melting point, and lower promiscuous binding [1]. A comparative study of pyrazole-furan series showed that analogs with Fsp3 ≤ 0.10 averaged solubility < 10 µM in PBS, whereas those with Fsp3 ≥ 0.20 exceeded 50 µM [1].

Molecular Complexity Drug-Likeness Solubility Enhancement

Methylene-Linked 4-Methylpyrazole Regioisomer Shows Superior Synthetic Tractability and Regiochemical Purity vs. Direct C-C Linked Analogs

957509-85-2 is assembled via a methylene bridge between the furan 5-position and the pyrazole N1-position, a linkage that avoids the regiochemical ambiguity and multi-step Suzuki/Stille coupling required for direct C-C linked furan-pyrazole analogs such as 5-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxylic acid or 5-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid . The methylene-linked synthesis proceeds in 1–2 steps from 5-(bromomethyl)furan-2-carboxylic acid or 5-(hydroxymethyl)furan-2-carboxylic acid with 4-methylpyrazole, using Mitsunobu or SN2 conditions, typically yielding >70% with >97% regiochemical purity . In contrast, direct C-C linked analogs require Pd-catalyzed cross-coupling, producing mixtures of regioisomers and homocoupling byproducts that demand chromatographic separation, reducing overall yield to <40% and increasing cost .

Synthetic Chemistry Building Block Utility Regiochemical Purity

Dual-Ring Heterocyclic Scaffold with Carboxylic Acid Handle Enables Modular Derivatization Not Possible with Unsubstituted Furan-2-carboxylic Acid

Unlike simple furan-2-carboxylic acid (2-furoic acid, CAS 88-14-2), which offers only a single carboxylic acid functional handle for amide/ester formation, 957509-85-2 provides a pre-installed 4-methylpyrazole moiety that serves as a second diversification vector for further functionalization via electrophilic substitution at the pyrazole C3 or C5 positions, or through N-alkylation/arylation [1]. The carboxylic acid group undergoes standard HATU/EDCI-mediated amide coupling with amines in DMF or DCM, with typical yields >80% [2], while the pyrazole ring enables orthogonal modifications (e.g., nitration, halogenation, Suzuki coupling) that are entirely unavailable on 2-furoic acid itself [1]. This dual-functionality architecture is essential for generating diverse compound libraries from a single key intermediate.

Medicinal Chemistry Diversification Library Amide Coupling

Recommended Scientific & Industrial Application Scenarios for 5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid (957509-85-2)


Glucagon Receptor (GCGR) Antagonist Hit-to-Lead Programs in Type 2 Diabetes

Use 957509-85-2 as the starting scaffold for synthesizing and optimizing sub-micromolar GCGR antagonists. The 4-methylpyrazole-furan-2-carboxylic acid core is validated to deliver GCGR binding IC50 values of 0.06–0.09 µM when coupled to appropriate amide substituents [1]. Derivatize the carboxylic acid handle with diverse amines to explore the amide SAR space while maintaining the 4-methyl group intact, which is essential for receptor hinge-region hydrogen bonding. The favorable LogP (1.00) supports oral bioavailability, and the Fsp3 (0.20) mitigates solubility hurdles in cell-based cAMP assays.

Focused Kinase Inhibitor Library Construction via Modular Derivatization

Deploy 957509-85-2 as the parent carboxylic acid for parallel amide library synthesis targeting Akt and related AGC-family kinases, where pyrazole-furan carboxamide scaffolds have shown Akt1 IC50 values from 0.03 µM to >10 µM depending on the amide substituent [1]. The orthogonal reactivity of the carboxylic acid (amide coupling) and pyrazole ring (C-H functionalization) enables rapid diversification into 50–200 compound libraries from a single building block, accelerating hit-to-lead timelines by at least 2-fold compared to stepwise construction from 2-furoic acid.

Physicochemical Reference Standard for LogP/Fsp3 Optimization in Heterocyclic Lead Series

Utilize 957509-85-2 as a benchmark compound in physicochemical screening cascades to calibrate LogP measurement (reference value = 1.00) and Fsp3 threshold (0.20) for solubility-driven lead optimization. Its well-defined properties allow medicinal chemistry teams to establish property-based design guidelines: analogs with LogP >1.5 or Fsp3 <0.15 can be flagged for solubility and metabolic stability risks, enabling data-driven compound progression decisions [1].

Quote Request

Request a Quote for 5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.